molecular formula C13H16N2O3 B7526836 Methyl 4-(pyrrolidine-1-carbonylamino)benzoate

Methyl 4-(pyrrolidine-1-carbonylamino)benzoate

Cat. No. B7526836
M. Wt: 248.28 g/mol
InChI Key: VKMJQTQNQRRMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(pyrrolidine-1-carbonylamino)benzoate, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.35 g/mol.

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidine-1-carbonylamino)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes such as acetylcholinesterase and topoisomerase II. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It is also soluble in organic solvents, which makes it easy to use in various experiments. However, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has some limitations as well. It is not very soluble in water, which can limit its applications in certain experiments. Additionally, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate can be toxic in high concentrations, which can be a potential hazard for researchers.

Future Directions

There are several future directions for Methyl 4-(pyrrolidine-1-carbonylamino)benzoate research. One potential direction is to investigate its potential applications in the treatment of Alzheimer's disease. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of cancer. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, further research can be done to investigate the potential applications of Methyl 4-(pyrrolidine-1-carbonylamino)benzoate in the field of biochemistry and pharmacology.
Conclusion:
In conclusion, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized by reacting 4-aminobenzoic acid with pyrrolidine-1-carbonyl chloride in the presence of a suitable solvent such as dimethylformamide. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to have anticancer, antifungal, and antibacterial properties. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and topoisomerase II. While Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has several advantages for lab experiments, it also has some limitations. Further research can be done to investigate its potential applications in the treatment of Alzheimer's disease, cancer, and other fields.

Synthesis Methods

Methyl 4-(pyrrolidine-1-carbonylamino)benzoate can be synthesized by reacting 4-aminobenzoic acid with pyrrolidine-1-carbonyl chloride in the presence of a suitable solvent such as dimethylformamide. The resulting product is then treated with methyl chloroformate to obtain Methyl 4-(pyrrolidine-1-carbonylamino)benzoate. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antifungal, and antibacterial properties. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

methyl 4-(pyrrolidine-1-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-12(16)10-4-6-11(7-5-10)14-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMJQTQNQRRMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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